Ethyl 6-(dimethylamino)pyridazine-3-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of EDPC is unique and has been the subject of research interest. A related compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, had its molecular crystal structures optimized using density functional theory (DFT) calculations . The results were consistent with X-ray diffraction data .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 6-(dimethylamino)pyridazine-3-carboxylate has been utilized in various synthetic and chemical transformation processes, demonstrating its versatility in organic chemistry. One study detailed the regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate, highlighting the compound's role in generating 1-substituted ethyl 1H-pyrazole-5-carboxylates and diethyl 1H-pyrazole-3,4-dicarboxylates. This research showcases the compound's utility in synthesizing pyrazole derivatives, a class of compounds with significant biological activity (Hanzlowsky et al., 2003).
Another study explored transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, further demonstrating the compound's contribution to synthesizing heterocyclic compounds with potential pharmaceutical applications (Albreht et al., 2009).
Applications in Heterocyclic Chemistry
This compound is also pivotal in the synthesis of heterocyclic compounds, a crucial area in medicinal chemistry. Research shows its involvement in the synthesis of novel analogues of guanine, albeit without the antiviral activity of some related compounds. This underscores the chemical's role in exploring nucleoside analogues and their biological activities (Ehler et al., 1977).
Moreover, it has facilitated the synthesis of pyrrolo[1,2-a]pyrazine derivatives, offering a route to novel analogues of natural alkaloids like peramine, which have implications in drug discovery and development (Voievudskyi et al., 2016).
Contributions to Pyridazine Chemistry
The compound's significance extends to pyridazine chemistry, where it has been used in synthesizing derivatives with potential for pharmacological applications. This is evident in the preparation of pyridazine derivatives and related compounds, showcasing the compound's utility in creating scaffolds for developing new therapeutic agents (Deeb et al., 1992).
Properties
IUPAC Name |
ethyl 6-(dimethylamino)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5-6-8(11-10-7)12(2)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKICVKNDVGKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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